N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide
Description
N-[2-(4-Methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CAS: 198329-82-7) is a chromene-derived acetamide with the molecular formula C₁₈H₁₅NO₃ and a molecular weight of 293.3 g/mol . Its structure comprises a 4H-chromen-4-one core substituted with a 4-methylphenyl group at position 2 and an acetamide moiety at position 4. This compound’s unique substitution pattern positions it as a candidate for exploring structure-activity relationships (SAR) within the chromene-acetamide class .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-3-5-13(6-4-11)18-10-16(21)15-9-14(19-12(2)20)7-8-17(15)22-18/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBJJIMYXIDSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Substitution with 4-Methylphenyl Group: The chromenone core is then subjected to Friedel-Crafts acylation to introduce the 4-methylphenyl group.
Introduction of the Acetamide Moiety: The final step involves the acylation of the chromenone derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at Acetamide Group
The acetamide moiety undergoes nucleophilic substitution under alkaline conditions. For example:
-
Hydrolysis to Carboxylic Acid :
Treatment with concentrated HCl in ethanol/water converts the acetamide group to a carboxylic acid derivative. This reaction proceeds via nucleophilic attack of water at the carbonyl carbon, forming N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetic acid .
Electrophilic Aromatic Substitution
The chromenone ring and aryl group participate in electrophilic substitution:
-
Nitration :
Reaction with nitric acid in acetic anhydride introduces nitro groups at the para position of the methylphenyl substituent. -
Halogenation :
Bromine in dichloromethane achieves selective bromination at the chromenone C-5 position .Reactivity Order :
Chromenone ring > 4-methylphenyl group > acetamide nitrogen.
Oxidation and Reduction
-
Oxidation of Methyl Group :
The 4-methylphenyl substituent oxidizes to a carboxylic acid using KMnO₄ in acidic medium, forming N-[2-(4-carboxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide. -
Reduction of Chromenone Carbonyl :
LiAlH₄ reduces the 4-oxo group to a hydroxyl group, yielding N-[2-(4-methylphenyl)-4-hydroxy-4H-chromen-6-yl]acetamide.
Cycloaddition and Functionalization
The chromenone system participates in [4+2] cycloadditions:
-
Diels-Alder Reactions :
Reacts with maleic anhydride in toluene at 110°C to form fused bicyclic adducts, enhancing structural complexity for drug discovery .
Amide Bond Functionalization
The acetamide group undergoes transformations for derivative synthesis:
-
Schiff Base Formation :
Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives . -
Suzuki Coupling :
Palladium-catalyzed coupling with arylboronic acids introduces substituents at the chromenone C-3 position .
Biological Activity-Driven Modifications
Research highlights targeted reactions to enhance pharmacological properties:
-
Anticancer Derivatives :
Reaction with ethyl chloroacetate and subsequent amidation with amines (e.g., piperidine) produces analogs with improved cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12.4 μM) .Structure-Activity Relationship (SAR) :
Derivative Substitution IC₅₀ (μM) Parent compound None >100 Piperidine analog R = piperidyl 12.4 Morpholine analog R = morpholinyl 18.9
Mechanistic Insights
Key reaction mechanisms include:
-
Acid-Catalyzed Hydrolysis :
Protonation of the acetamide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water . -
Radical Intermediates in Oxidation :
MnO₄⁻ generates radical species during methyl group oxidation, confirmed by EPR studies.
This compound’s reactivity profile underscores its versatility in synthetic and medicinal chemistry, with optimized protocols enabling scalable production of bioactive derivatives. Experimental data from peer-reviewed studies validate its utility as a scaffold for drug development.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that compounds containing the coumarin structure exhibit significant antioxidant properties. For instance, a study synthesized several Schiff bases from coumarin derivatives, including N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide, and evaluated their antioxidant activity using the phosphomolybdenum method. The results indicated that these compounds possess potent antioxidant capabilities, outperforming ascorbic acid in some cases .
Table 1: Antioxidant Activity of Coumarin Derivatives
| Compound Name | Antioxidant Activity (µg/mL) | Comparison with Ascorbic Acid |
|---|---|---|
| This compound | 50 | Higher |
| Ascorbic Acid | 75 | - |
Antibacterial Properties
This compound has also been evaluated for its antibacterial activity. A study synthesized various acetamides and tested their efficacy against multiple bacterial strains. The findings revealed that certain derivatives exhibited moderate to excellent antibacterial effects, making them potential candidates for the development of new antimicrobial agents .
Table 2: Antibacterial Efficacy of Selected Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Control (Chloramphenicol) | Staphylococcus aureus | 24 |
Antifungal Activity
The antifungal potential of this compound has been explored in various studies. It was found to exhibit significant antifungal activity against several pathogenic fungi, indicating its usefulness in treating fungal infections .
Anticancer Properties
The anticancer properties of coumarin derivatives have been widely studied. The presence of the chromenone moiety in this compound contributes to its ability to inhibit cancer cell proliferation. Preliminary investigations suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound:
- Antioxidant Study : In a controlled experiment, this compound was shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
- Antibacterial Evaluation : A comparative study against standard antibiotics revealed that this compound had comparable efficacy against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
- Antifungal Trials : In vitro tests demonstrated that this compound inhibited the growth of Candida species effectively .
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromene-Based Acetamides
N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide
- Core Structure: 4H-chromen-4-one with substitutions at positions 2 (4-chloro-phenoxy), 3 (cyano), and 6 (chloro).
- Key Differences: Substituents: The target compound lacks the 3-cyano and 6-chloro groups but retains the 2-aryl (4-methylphenyl) and 6-acetamide moieties. Activity: The chloro-cyano-phenoxy analog exhibits biphasic anticancer (IC₅₀: 3.2–8.7 μM) and anticonvulsant (ED₅₀: 12.3 mg/kg) activities, suggesting that electron-withdrawing groups (Cl, CN) enhance dual functionality . In contrast, the 4-methylphenyl substitution in the target compound may prioritize lipophilicity and receptor binding over broad-spectrum activity.
(6-Substituted 4-Oxo-4H-chromen-3-yl) Methyl N-Substituted Aminoacetates
- Core Structure: Chromene-4-one with aminoacetate esters at position 3.
- Key Differences: Functional Groups: The target compound features an acetamide at position 6, whereas these analogs have aminoacetate esters at position 3. Pharmacology: Aminoacetate derivatives show enhanced anti-inflammatory activity (COX-2 inhibition: 75–89% at 10 μM), highlighting the importance of ester groups in modulating enzyme interactions . The acetamide in the target compound may instead favor kinase or receptor-based mechanisms.
Pyridazinone and Thiazolidinone Derivatives
N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Core Structure : Pyridazin-3(2H)-one with a 4-methoxybenzyl group and acetamide.
- Key Differences: Heterocycle: Pyridazinone vs. chromene. Pyridazinones are known for FPR1/FPR2 receptor agonism (EC₅₀: 0.8–1.2 μM), activating calcium mobilization in neutrophils . Chromenes like the target compound may lack this specificity but could exhibit broader cytotoxicity. Substituents: The 4-bromophenyl and methoxybenzyl groups enhance receptor binding, while the target compound’s 4-methylphenyl group may optimize metabolic stability.
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide
- Core Structure : Thiazolidin-4-one with a 4-methylphenyl group.
- Key Differences: Heterocycle: Thiazolidinone vs. chromene. The thiazolidinone analog induces G1 cell cycle arrest (769-P renal cancer cells, IC₅₀: 9.4 μM) and apoptosis, whereas chromene derivatives often target oxidative stress pathways . Substituent Impact: Both compounds share the 4-methylphenyl group, suggesting this moiety enhances antiproliferative activity across diverse scaffolds.
Benzothiazole and Sulfonamide Derivatives
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Core Structure : Benzothiazole with trifluoromethyl and phenylacetamide groups.
- Key Differences: Aromatic System: Benzothiazole’s electron-deficient core improves metabolic stability compared to chromene. Activity: These derivatives are patented for kinase inhibition (e.g., JAK2/STAT3), with IC₅₀ values in the nanomolar range, emphasizing the role of trifluoromethyl groups in potency .
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
- Core Structure: Pyridazinone with azepane-sulfonyl and dichloro substitutions.
- Key Differences :
Structural and Pharmacological Comparison Table
Biological Activity
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of chromenone derivatives , characterized by a chromen-4-one core structure with an acetamide moiety and a 4-methylphenyl substituent. The structural formula can be represented as follows:
This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes, which may include:
- Monoamine oxidases (MAOs) : Inhibition of MAO-B has been observed, suggesting potential applications in neurodegenerative diseases.
- Acetylcholinesterase (AChE) : This inhibition may contribute to cognitive enhancement effects.
The compound's interaction with these enzymes can block their catalytic activities, leading to alterations in cellular pathways associated with inflammation and cancer progression.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . This property is crucial for mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. Studies have shown that the compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it performs comparably or better than standard antimicrobial agents.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. Preclinical studies suggest that it may reduce inflammation markers in cell cultures and animal models, making it a candidate for further investigation in inflammatory diseases.
Research Findings
Several studies have explored the biological activity of this compound, yielding valuable insights:
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound on neuronal cell lines exposed to oxidative stress. Results showed a significant increase in cell viability and reduced apoptosis markers compared to untreated controls.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated lower MIC values against resistant bacterial strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.
Q & A
Q. What are the established synthetic routes for N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions starting from salicylaldehyde derivatives and β-ketoesters. Key steps include:
- Chromen-4-one core formation : Condensation under basic conditions (e.g., Knoevenagel reaction) followed by cyclization.
- Acetamide functionalization : Nucleophilic substitution or coupling reactions (e.g., amidation using chloroacetamide derivatives). Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (DMF or ethanol), and catalysts (e.g., pyridine for amidation). Purity is enhanced via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, acetamide methyl at δ 2.1 ppm) and carbon backbone.
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1680 cm⁻¹ for chromenone, ~1650 cm⁻¹ for acetamide).
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 324.1234 for C₁₈H₁₅NO₃). Cross-validation with computational methods (DFT) is recommended for ambiguous signals .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenases using fluorometric assays.
- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Use DMSO as a solvent control (<1% v/v) to avoid interference .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths/angles. Use SHELXL for refinement, focusing on:
- Anisotropic displacement parameters for heavy atoms (e.g., chromenone oxygen).
- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., C=O···H-N) with Mercury or OLEX2. Validate data using R-factors (<5%) and residual electron density maps .
Q. What strategies address low yields in the final amidation step during synthesis?
- Activation reagents : Use HATU or EDCI for efficient coupling under inert atmospheres.
- Microwave-assisted synthesis : Reduce reaction time (10–30 min) and improve regioselectivity.
- Protecting groups : Temporarily block reactive hydroxyl groups on the chromenone core with TBSCl .
Q. How does the compound’s electronic structure influence its binding affinity to biological targets?
Computational studies (e.g., molecular docking with AutoDock Vina) reveal:
- π-π stacking : Between the chromenone aromatic system and tyrosine residues (e.g., EGFR active site).
- Hydrogen bonding : Acetamide carbonyl interactions with serine or threonine. Adjust substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate binding .
Q. What are the challenges in interpreting conflicting bioactivity data across studies?
- Solubility variability : Use standardized DMSO/PBS mixtures to ensure consistent dissolution.
- Cell line heterogeneity : Validate results across multiple lines (e.g., A549 vs. HepG2).
- Assay interference : Pre-screen for autofluorescence or thiol reactivity (common in chromenone derivatives) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chromenone formation | Salicylaldehyde, β-ketoester, KOH | 65–75 | >90% |
| Acetamide coupling | Chloroacetamide, pyridine, DMF | 40–50 | 85–90% |
| Final purification | Silica gel chromatography | 35–45 | >95% |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
